molecular formula C17H17F3N4S B2936305 N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 951930-15-7

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B2936305
CAS No.: 951930-15-7
M. Wt: 366.41
InChI Key: JJDYYRYOZNBPAS-UHFFFAOYSA-N
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Description

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a piperazine-carbothioamide derivative featuring a trifluoromethyl-substituted pyridine ring and a phenyl group. The compound’s synthesis and applications are inferred from related methodologies, such as thiourea formation and coupling reactions involving 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine precursors .

Properties

IUPAC Name

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4S/c18-17(19,20)13-6-7-15(21-12-13)23-8-10-24(11-9-23)16(25)22-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDYYRYOZNBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the phenyl or pyridinyl groups to introduce new functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl or pyridinyl rings.

Scientific Research Applications

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit bacterial phosphopantetheinyl transferase, which is crucial for bacterial growth and metabolism . This inhibition disrupts essential biochemical pathways, leading to the attenuation of bacterial proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

NCT-502 (N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide)

  • Structural Differences: NCT-502 replaces the phenyl group in the target compound with a 4,6-dimethylpyridin-2-yl group.
  • Biological Activity : NCT-502 inhibits phosphoglycerate dehydrogenase (PHGDH) with an IC50 of 3.7 μM, demonstrating cytotoxicity in PHGDH-dependent cancer cells (EC50 = 15.2 μM in MDA-MB-468 cells) .
  • Synthesis : Synthesized via condensation of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine with 4,6-dimethylpyridin-2-amine, yielding 26% after purification .
Table 1: Key Properties of NCT-502 vs. Target Compound
Property NCT-502 N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Molecular Formula C₁₈H₂₀F₃N₅S C₁₇H₁₈F₃N₅S (inferred)
Molecular Weight 395.45 g/mol ~381.42 g/mol (estimated)
Key Substituents 4,6-Dimethylpyridin-2-yl Phenyl
Biological Target PHGDH (IC50 = 3.7 μM) Unknown (structural analogs target enzymes/bacterial proteins)
Synthesis Yield 26% Not reported

ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

  • Structural Differences : ML267 incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-methoxypyridin-2-yl substituent. The chloro and methoxy groups enhance hydrophobicity and hydrogen-bonding capacity .
  • Biological Activity : ML267 inhibits bacterial phosphopantetheinyl transferase, disrupting secondary metabolism and bacterial growth .
  • Synthesis : Achieved via sequential substitutions on the piperazine core, similar to methods described for NCT-502 .

Piperazine-Carboxamide Derivatives (e.g., Compound 8b)

  • Structural Differences : Compound 8b (C₂₇H₂₅ClF₃N₅O₂) features a 4-chloro-3-(trifluoromethyl)benzoyl group and a pyridin-2-yl acetamide tail. The carboxamide group replaces the carbothioamide, altering hydrogen-bonding interactions .
  • Biological Activity : These derivatives exhibit antimicrobial and anticancer activities, with molecular weights exceeding 500 g/mol, impacting bioavailability .
Table 2: Comparative Analysis of Piperazine Derivatives
Compound Key Substituents Biological Target Molecular Weight Notable Activity
Target Compound Phenyl, 5-(trifluoromethyl)pyridin-2-yl Unknown ~381.42 Structural similarity to NCT-502
NCT-502 4,6-Dimethylpyridin-2-yl PHGDH 395.45 Cytotoxic (EC50 = 15.2 μM)
ML267 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Bacterial PPTase 473.85 Antibacterial
Compound 8b 4-Chloro-3-(trifluoromethyl)benzoyl Antimicrobial 530.00 High molecular weight

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethylpyridine Role : The 5-(trifluoromethyl)pyridin-2-yl group is conserved in NCT-502, ML267, and the target compound, suggesting its critical role in target binding via hydrophobic and electronic effects .
  • Aryl Group Variations: Phenyl (Target Compound): May enhance π-π stacking but could reduce solubility compared to pyridinyl analogs. 4,6-Dimethylpyridin-2-yl (NCT-502): Improves metabolic stability and selectivity for PHGDH .
  • Carbothioamide vs. Carboxamide : Carbothioamide derivatives (e.g., NCT-502) show superior enzyme inhibition compared to carboxamides, likely due to stronger hydrogen-bond acceptor properties .

Biological Activity

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16F3N3S\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_3\text{S}

Key Features:

  • Piperazine moiety : Confers basicity and potential for receptor interactions.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Phenyl group : Provides additional interaction sites for biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of this compound showed effective inhibition against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 1.56 μg/mL to 50 μg/mL for various analogs .

Anticancer Activity

Another area of investigation is the anticancer potential of this compound. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of kinase activity and interference with cell cycle progression. For instance, compounds with similar piperazine structures have been reported to exhibit IC50 values in the low micromolar range against various cancer types .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly kinases associated with cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology, particularly in treating mood disorders .
  • Antiviral Activity : Recent studies have indicated that derivatives can enhance the activity of defense enzymes in plants, suggesting a broader antiviral potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the introduction of different substituents on the pyridine can significantly alter potency and selectivity.

Compound ModificationBiological ActivityReference
Trifluoromethyl groupIncreased lipophilicity and potency
Different phenyl substitutionsVaried anticancer efficacy
Altered piperazine derivativesEnhanced antimicrobial properties

Case Studies

  • Antimycobacterial Activity : A series of piperazine derivatives were synthesized and tested against MTB, revealing that modifications at the pyridine ring significantly influenced their MIC values. The most potent derivative exhibited an MIC of 3.45 μM, showcasing the importance of structural optimization .
  • Neuropharmacological Applications : In a study investigating compounds with similar structures, it was found that certain piperazine derivatives displayed significant antidepressant-like effects in animal models, indicating their potential as therapeutic agents for mood disorders .

Q & A

Q. Basic

  • NMR spectroscopy : Confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyridine signals at δ 8.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 395.12) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

What structural modifications enhance the pharmacokinetic profile of this compound while retaining target affinity?

Q. Advanced

  • Trifluoromethyl group : Increases metabolic stability and lipophilicity, improving membrane permeability .

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